N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butylamino group, a sulfonyl group, a phenyl ring, a chloro group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide typically involves multiple steps One common method starts with the nitration of 2-chloro-5-nitrobenzoic acid to introduce the nitro group This is followed by the sulfonation of the phenyl ring using a sulfonyl chloride reagent
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in the presence of suitable solvents.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the substituted benzamide.
Substitution: The major products are the substituted sulfonamides.
Scientific Research Applications
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide
- N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide
- N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide
Uniqueness
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylamino group, sulfonyl group, chloro group, and nitro group allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-3-10-19-27(25,26)14-7-4-12(5-8-14)20-17(22)15-11-13(21(23)24)6-9-16(15)18/h4-9,11,19H,2-3,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUOTLLLVUMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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